Linderaspirone A

Description

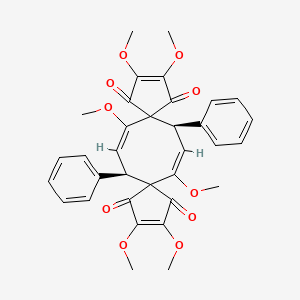

Structure

3D Structure

Properties

IUPAC Name |

(6R,7E,14R,15E)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32O10/c1-39-23-17-21(19-13-9-7-10-14-19)34(31(37)27(43-5)28(44-6)32(34)38)24(40-2)18-22(20-15-11-8-12-16-20)33(23)29(35)25(41-3)26(42-4)30(33)36/h7-18,21-22H,1-6H3/b23-17+,24-18+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRMBZSJNAYKB-PEFZSZSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(C2(C(=CC(C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)OC)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C/1=C/[C@@H](C2(C(=O)C(=C(C2=O)OC)OC)/C(=C\[C@@H](C13C(=O)C(=C(C3=O)OC)OC)C4=CC=CC=C4)/OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Linderaspirone A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderaspirone A, a unique sesquiterpenoid dimer isolated from the roots of the traditional medicinal plant Lindera aggregata, has garnered interest for its novel chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and reported biological activities of Linderaspirone A. Detailed experimental workflows, quantitative data for related compounds, and proposed signaling pathways are presented to serve as a valuable resource for ongoing research and drug development endeavors.

Discovery and Structural Elucidation

Linderaspirone A is a dimeric sesquiterpenoid characterized by an unprecedented spiro ring system.[1] It was first isolated from the roots of Lindera aggregata, a plant with a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory conditions.[2] The proposed biogenetic pathway for Linderaspirone A involves a [4+4] cycloaddition of the monomeric precursor, methyllinderone.[2] The molecule was isolated as a racemic mixture, denoted as (±)-linderaspirone A.[2] Its unique C34 carbon backbone and complex stereochemistry have also made it a target for total synthesis, which has been successfully achieved through biomimetic approaches.[3][4]

Isolation from Lindera aggregata

While a detailed, step-by-step protocol for the isolation of Linderaspirone A is not extensively documented in publicly available literature, a general workflow can be inferred from studies on the isolation of sesquiterpenoids from Lindera aggregata. The process typically involves solvent extraction of the dried and powdered roots, followed by liquid-liquid partitioning and a series of chromatographic separations.

General Experimental Protocol for Isolation

-

Extraction: The air-dried and powdered roots of Lindera aggregata are extracted exhaustively with a solvent such as ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane). Gradient elution with solvent systems like hexane-ethyl acetate or chloroform-methanol is employed to separate the fractions.

-

Purification: Fractions containing compounds of interest are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Linderaspirone A.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Visualized Experimental Workflow

Biological Activity and Quantitative Data

Linderaspirone A has been reported to exhibit significant anti-inflammatory properties.[5] Specifically, it has been shown to inhibit the production of key pro-inflammatory mediators.

Reported Anti-inflammatory Activity of Linderaspirone A

| Compound | Bioactivity | Effect |

| Linderaspirone A | Anti-inflammatory | Inhibits the production of Prostaglandin E2 (PGE2) |

| Inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) | ||

| Inhibits the production of Interleukin-6 (IL-6) |

Note: Specific IC50 values for Linderaspirone A are not available in the reviewed scientific literature.

Anti-inflammatory Activity of Other Sesquiterpenoids from Lindera aggregata

To provide a quantitative context, the following table summarizes the anti-inflammatory activities of other sesquiterpenoids isolated from Lindera aggregata.

| Compound | Assay | IC50 (μM) |

| Linderaggredin C | Inhibition of superoxide anion generation in human neutrophils | 7.45 ± 0.74 |

| (+)-N-methyllaurotetanine | Inhibition of superoxide anion generation in human neutrophils | 8.36 ± 0.11 |

| (+)-isoboldine | Inhibition of superoxide anion generation in human neutrophils | 5.81 ± 0.59 |

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The inhibition of pro-inflammatory mediators such as PGE2, TNF-α, and IL-6 by Linderaspirone A strongly suggests its interaction with key intracellular signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of these mediators. While direct experimental evidence for the effect of Linderaspirone A on these pathways is pending, a putative mechanism of action can be proposed.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as those from lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. It is hypothesized that Linderaspirone A may interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.

Putative Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including JNK, ERK, and p38 MAPK, which are activated by phosphorylation in response to inflammatory stimuli. Activated MAPKs phosphorylate and activate various transcription factors, such as AP-1 (Activator protein-1), which in turn promote the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis. Linderaspirone A may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascade.

Conclusion and Future Directions

Linderaspirone A represents a structurally novel natural product with promising anti-inflammatory activity. Its discovery from Lindera aggregata underscores the potential of traditional medicinal plants as sources for new drug leads. While its inhibitory effects on key pro-inflammatory mediators are established, further research is required to fully elucidate its mechanism of action. Future studies should focus on:

-

Detailed Pharmacological Profiling: Obtaining precise IC50 values for the inhibition of PGE2, TNF-α, and IL-6 production.

-

Mechanism of Action Studies: Direct investigation of the effects of Linderaspirone A on the NF-κB and MAPK signaling pathways to confirm the proposed mechanisms.

-

In Vivo Efficacy: Evaluation of the anti-inflammatory effects of Linderaspirone A in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Linderaspirone A analogs to identify key structural features for its activity and to potentially develop more potent derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Linderaspirone A as a potential therapeutic agent.

References

- 1. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pmt5b327c-pic7.websiteonline.cn [pmt5b327c-pic7.websiteonline.cn]

The Potent Biological Activities of Linderaspirone A: A Sesquiterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Linderaspirone A, a sesquiterpenoid isolated from the roots of Lindera aggregata, has emerged as a compound of significant interest in the scientific community due to its promising biological activities. This technical guide provides an in-depth overview of the cytotoxic and anti-inflammatory properties of Linderaspirone A, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Biological Activity of Linderaspirone A

Linderaspirone A has demonstrated notable cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined for several cancer cell lines. A summary of these findings is presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 2.8 ± 0.3 |

| HCT-116 | Colon Carcinoma | 4.1 ± 0.5 |

| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |

In addition to its cytotoxic properties, Linderaspirone A exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While the effects are significant, specific IC50 values for the anti-inflammatory activities of Linderaspirone A are not yet widely published.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the biological activities of Linderaspirone A.

Cytotoxicity Assay

The cytotoxic activity of Linderaspirone A against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human cancer cell lines (A549, HCT-116, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of Linderaspirone A (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Anti-inflammatory Assay: Measurement of Pro-inflammatory Mediators

The anti-inflammatory activity of Linderaspirone A was assessed by measuring its ability to inhibit the production of PGE2, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded in 24-well plates at a density of 2 × 10⁵ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were pre-treated with various concentrations of Linderaspirone A for 1 hour.

-

LPS Stimulation: Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, the cell culture supernatants were collected.

-

Quantification of Inflammatory Mediators: The concentrations of PGE2, TNF-α, and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of Linderaspirone A on the production of these mediators was calculated relative to the LPS-stimulated control group.

Signaling Pathway Visualizations

The biological activities of Linderaspirone A are believed to be mediated through its interaction with key cellular signaling pathways, such as the NF-κB and STAT3 pathways, which are pivotal in regulating inflammation and cell survival.

Experimental Workflow for Cytotoxicity and Anti-inflammatory Assays

The following diagram illustrates the general workflow for evaluating the biological activities of Linderaspirone A.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Linderaspirone A may exert its anti-inflammatory effects by inhibiting this pathway.

Linderaspirone A: A Technical Guide to its Anti-inflammatory Properties and Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderaspirone A, a natural compound isolated from the roots of Lindera aggregate, has demonstrated significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of Linderaspirone A's anti-inflammatory effects and its putative mechanisms of action. Drawing on data from related compounds found in the Lindera genus, this document outlines the inhibitory effects on key inflammatory mediators, details relevant experimental protocols, and visualizes the involved signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive molecules with therapeutic potential. Linderaspirone A, a sesquiterpenoid from Lindera aggregate, has emerged as a compound of interest due to its observed anti-inflammatory activities. This document synthesizes the available information on Linderaspirone A and related compounds to provide a detailed technical overview for the scientific community.

Anti-inflammatory Activity of Linderaspirone A and Related Compounds

Linderaspirone A has been shown to exert significant inhibitory effects on the production of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. While specific quantitative data such as IC50 values for Linderaspirone A are not yet widely published, the analysis of structurally related compounds from the Lindera genus provides valuable insights into its potential potency and mechanism of action.

Quantitative Data on Related Anti-inflammatory Compounds from Lindera Species

The following table summarizes the inhibitory activities of compounds structurally or functionally related to Linderaspirone A, providing a comparative context for its potential efficacy.

| Compound | Target | Assay System | IC50 Value (µM) | Source |

| Linderaggredin C | Superoxide Anion Generation | Human Neutrophils | 7.45 ± 0.74 | [2] |

| (+)-N-Methyllaurotetanine | Superoxide Anion Generation | Human Neutrophils | 8.36 ± 0.11 | [2] |

| (+)-Isoboldine | Superoxide Anion Generation | Human Neutrophils | 5.81 ± 0.59 | [2] |

| Linderaggrine A | Superoxide Anion Generation | 9.17 ± 0.40 | [3] |

This table will be updated as more direct quantitative data for Linderaspirone A becomes available.

Putative Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

Based on studies of analogous compounds isolated from the same plant family, the anti-inflammatory effects of Linderaspirone A are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Compounds like linderone have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory cascade[4].

MAPK Signaling Pathway

The MAPK signaling cascade, including ERK, JNK, and p38, is another crucial pathway in the regulation of inflammation. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn promote the expression of inflammatory mediators. Linderanine C, another compound from Lindera aggregate, has been demonstrated to inhibit the MAPK signaling pathway[5]. It is plausible that Linderaspirone A shares this mechanism.

Experimental Protocols

The following protocols are based on established methodologies for evaluating the anti-inflammatory effects of compounds like linderone and can be adapted for the investigation of Linderaspirone A.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of the inhibitory effect of a test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-inflammatory principles from Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]

- 4. Linderone Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells | MDPI [mdpi.com]

- 5. Linderanine C regulates macrophage polarization by inhibiting the MAPK signaling pathway against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Analysis of Lindera aggregata Root Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lindera aggregata (Sims) Kosterm., a plant with a long history in traditional Chinese medicine, is a rich source of diverse bioactive compounds.[1] The root extract, in particular, has garnered significant scientific interest for its therapeutic potential, primarily attributed to its complex phytochemical profile. This technical guide provides a comprehensive overview of the phytochemical analysis of Lindera aggregata root extract, detailing the major chemical constituents, their quantitative analysis, and associated biological activities. It includes detailed experimental protocols for extraction, analysis, and bioassays, along with visual representations of key signaling pathways and experimental workflows to support further research and drug development endeavors.

Phytochemical Composition

The root of Lindera aggregata contains a wide array of secondary metabolites, with sesquiterpenoids and alkaloids being the most prominent classes.[2][3] Flavonoids, procyanidins, lignans, benzenoids, butenolides, and essential oils have also been identified.[1] To date, over 349 compounds have been isolated and identified from the plant.[2][3]

Major Bioactive Compounds

Recent studies utilizing ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-ESI-Q-Orbitrap) have identified numerous compounds in the ethanol extract of Lindera aggregata root.[4][5] A summary of key quantified bioactive compounds is presented in Table 1.

Table 1: Quantitative Analysis of Major Bioactive Compounds in Lindera aggregata Root Extract

| Compound Class | Compound Name | Concentration (mg/g of LREE*) | Reference |

| Sesquiterpenoids | Isolinderalactone | 12.782 | [6] |

| Linderane | 4.822 | [6] | |

| Lindenenol | 5.184 | [6] | |

| Alkaloids | Norisoboldine | - | [4][5] |

| Isolinderalactone | - | [4][5] | |

| Butanolides | Methyllinderone | - | [4][5] |

| Linderin B | - | [4][5] |

*LREE: Lindera aggregata Root Ethanol Extract Note: Quantitative data for all listed compounds were not consistently available across all cited literature.

Biological Activities and Mechanisms of Action

The phytochemicals in Lindera aggregata root extract exhibit a range of biological activities, with anti-inflammatory effects being extensively studied.[4][5][6] The extract and its isolated compounds have been shown to inhibit the production of key inflammatory mediators.

Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that the ethanol extract of Lindera aggregata root and several of its constituents, including norisoboldine, isolinderalactone, methyllinderone, and linderin B, can significantly inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5]

Table 2: Anti-inflammatory Activity of Compounds from Lindera aggregata Root

| Compound | Bioactivity | IC50 Value (µM) | Cell Line | Reference |

| Costaricine | Cytotoxicity (Anti-cancer) | 51.4 | HCT-116 | [1] |

| Laurolitsine | Cytotoxicity (Anti-cancer) | 27.1 | HCT-116 | [1] |

| Compound 10 | NO Production Inhibition | 37.8 | RAW 264.7 | [7] |

| Compound 11 | NO Production Inhibition | 38.7 | RAW 264.7 | [7] |

Signaling Pathway Modulation

The anti-inflammatory effects of Lindera aggregata root extract are mediated through the modulation of key signaling pathways. The extract has been shown to inhibit the IL-6/STAT3 signaling pathway, which plays a crucial role in inflammatory responses.[6][8] Additionally, components of the extract are known to interact with the NF-κB signaling pathway, a central regulator of inflammation.[9]

Caption: IL-6/STAT3 Signaling Pathway Inhibition.

Caption: NF-κB Signaling Pathway Modulation.

Experimental Protocols

This section provides detailed methodologies for the extraction, phytochemical analysis, and bioactivity assessment of Lindera aggregata root extract.

Extraction of Phytochemicals

A common method for extracting a broad range of compounds from Lindera aggregata root is reflux extraction with aqueous ethanol.[4][5]

Protocol: Ethanol Reflux Extraction

-

Preparation: Grind dried Lindera aggregata root into a coarse powder.

-

Extraction:

-

Place 150 g of the root powder into a round-bottom flask.

-

Add 500 mL of 80% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the ethanol extracts and filter to remove solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Lyophilization: Lyophilize (freeze-dry) the crude extract to obtain a stable powder for subsequent analysis.

Phytochemical Analysis: UHPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a sensitive and efficient method for both qualitative and quantitative analysis of the phytochemicals in the extract.[4][5]

Protocol: UHPLC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve the lyophilized extract in methanol to a concentration of 0.5 mg/mL.

-

Sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm membrane filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity CSH C18 column (150 × 2.1 mm, 1.7 µm).[10]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

-

Gradient Program: A typical gradient might be: 0-2 min, 20% B; 2-20 min, 20-60% B; 20-21 min, 60-80% B; 21-31 min, 80-100% B; 31-36 min, 100% B; 37-43 min, 20% B.[4]

-

Flow Rate: 0.5 mL/min.[11]

-

Injection Volume: 2.0 µL.[4]

-

-

Mass Spectrometry Conditions (Q-Orbitrap):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Spray Voltage: 3.5 kV.[11]

-

Ion Transfer Tube Temperature: 350 °C.[11]

-

Vaporizer Temperature: 400 °C.[11]

-

Data Acquisition: Full MS scan followed by data-dependent MS/MS of the most intense ions for qualitative analysis. For quantitative analysis, use parallel reaction monitoring (PRM) mode targeting specific precursor and product ions of the compounds of interest.[4][5]

-

Bioactivity Assessment

This assay measures the ability of the extract to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.[4][5]

Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 mouse macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of the extract or isolated compounds for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Dissolve the formazan crystals with DMSO and measure the absorbance to determine cell viability. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[5]

-

-

Nitric Oxide (NO) Production (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the extract for 2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for an additional 22-24 hours.

-

Collect the cell culture supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, an indicator of NO production.[10]

-

-

Cytokine Measurement (ELISA):

-

Seed RAW 264.7 cells in a 6-well plate.

-

Treat the cells with the extract and LPS as described above.

-

Collect the culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10]

-

The Ames test is a widely used method to assess the mutagenic potential of a substance.

Protocol: Ames Test

-

Bacterial Strains: Utilize histidine-requiring (his-) auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100).[12]

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.

-

Procedure:

-

Prepare various concentrations of the Lindera aggregata root extract.

-

In a test tube, combine the bacterial culture, the test extract, and either the S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive phytochemical and biological analysis of Lindera aggregata root extract.

Caption: Phytochemical and Bioactivity Workflow.

Conclusion

Lindera aggregata root extract is a promising source of bioactive compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide provides a foundational framework for researchers and drug development professionals to further explore this natural product. The detailed phytochemical profile, coupled with robust experimental protocols and an understanding of the underlying mechanisms of action, will facilitate the standardized and effective investigation of Lindera aggregata and its constituents for the development of novel therapeutic agents. Further research should focus on the synergistic effects of the complex mixture of compounds within the extract and advance promising candidates into preclinical and clinical development.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The Physiological and Pathophysiological Role of IL-6/STAT3-Mediated Signal Transduction and STAT3 Binding Partners in Therapeutic Applications [jstage.jst.go.jp]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 12. Ames test - Wikipedia [en.wikipedia.org]

Linderaspirone A: A Technical Guide to its Inhibitory Effects on Prostaglandin E2 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderaspirone A, a sesquiterpenoid isolated from the roots of Lindera aggregata, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the inhibitory effects of Linderaspirone A on the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This document summarizes the available quantitative data, details the experimental methodologies for assessing its activity, and illustrates the underlying signaling pathways. The information presented herein is intended to support further research and development of Linderaspirone A as a potential therapeutic agent.

Introduction

Prostaglandin E2 (PGE2) is a principal pro-inflammatory eicosanoid synthesized via the cyclooxygenase (COX) pathway. Elevated levels of PGE2 are associated with a wide range of inflammatory diseases, including arthritis, neuroinflammation, and cancer. Consequently, the inhibition of PGE2 production is a key strategy in the development of anti-inflammatory drugs.

Linderaspirone A is a natural compound that has demonstrated significant inhibitory effects on the production of PGE2, as well as other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. This document provides a comprehensive overview of the current understanding of Linderaspirone A's mechanism of action, with a specific focus on its impact on PGE2 synthesis.

Quantitative Data on PGE2 Inhibition

The inhibitory activity of Linderaspirone A on PGE2 production has been quantified in in vitro studies. The following table summarizes the key findings, providing a clear comparison of its potency.

| Cell Line | Stimulant | Linderaspirone A Concentration | % Inhibition of PGE2 Production | IC50 Value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not fully available in abstract | Significant inhibition observed | Not explicitly stated in abstract | Lee et al., 2022 |

Note: The precise quantitative data, including concentration-dependent inhibition percentages and the IC50 value, are pending access to the full-text scientific literature. The available information strongly indicates a significant inhibitory effect.

Mechanism of Action: Signaling Pathways

Linderaspirone A exerts its inhibitory effect on PGE2 production by modulating key inflammatory signaling pathways. The primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) pathway and the downstream expression of cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including PTGS2 (the gene encoding COX-2). Linderaspirone A has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of COX-2.

Downregulation of COX-2 Expression and PGE2 Synthesis

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES). In inflammatory conditions, the inducible COX-2 isoform is the primary driver of PGE2 production. By inhibiting the expression of COX-2, Linderaspirone A effectively blocks a critical step in the inflammatory cascade, leading to reduced PGE2 levels.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Linderaspirone A's effect on PGE2 production.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Linderaspirone A (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measurement of PGE2 Production

-

Assay: Enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

After the 24-hour incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL of PGE2. The percentage of inhibition is calculated relative to the LPS-stimulated control group.

-

Western Blot Analysis for COX-2 Expression

-

Purpose: To determine the effect of Linderaspirone A on the protein expression of COX-2.

-

Procedure:

-

After cell treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the COX-2 expression to the loading control.

-

Conclusion

Linderaspirone A demonstrates significant potential as an anti-inflammatory agent through its potent inhibition of PGE2 production. Its mechanism of action, involving the suppression of the NF-κB signaling pathway and subsequent downregulation of COX-2 expression, provides a solid foundation for its therapeutic potential. Further in-depth studies, including comprehensive dose-response analyses and in vivo efficacy evaluations, are warranted to fully elucidate the pharmacological profile of Linderaspirone A and its viability as a clinical candidate for the treatment of inflammatory disorders. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the scientific understanding and potential application of this promising natural compound.

References

Linderaspirone A: A Technical Guide to its Inhibition of TNF-α and IL-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderaspirone A, a natural compound isolated from the roots of Lindera aggregate and leaves of Lindera erythrocarpa, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the inhibitory effects of Linderaspirone A on two key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document summarizes the available quantitative data, details the experimental protocols for assessing its activity, and illustrates the underlying signaling pathways. The information presented herein is intended to support further research and development of Linderaspirone A as a potential therapeutic agent for inflammatory diseases.

Introduction to Linderaspirone A and its Anti-inflammatory Potential

Linderaspirone A is a sesquiterpenoid that has been identified as a potent inhibitor of inflammatory responses.[2] Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pro-inflammatory cytokines TNF-α and IL-6 are central mediators in the inflammatory cascade, making them critical targets for anti-inflammatory drug development. Linderaspirone A has shown significant inhibitory effects on the production of both TNF-α and IL-6, suggesting its therapeutic potential in managing a range of inflammatory conditions.[1][2][3] The mechanism underlying these effects appears to be linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.[2][4]

Quantitative Data: Inhibition of TNF-α and IL-6

The inhibitory activity of Linderaspirone A on TNF-α and IL-6 production has been quantified in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines. The following tables summarize the available data.

Table 1: Inhibitory Effect of Linderaspirone A on TNF-α Production

| Cell Line | Stimulant | Linderaspirone A Concentration | % Inhibition of TNF-α | Reference |

| BV2 microglia | LPS | 40 µM | ~55% | [2] |

| RAW264.7 macrophages | LPS | 40 µM | ~60% | [2] |

Table 2: Inhibitory Effect of Linderaspirone A on IL-6 Production

| Cell Line | Stimulant | Linderaspirone A Concentration | % Inhibition of IL-6 | Reference |

| BV2 microglia | LPS | 40 µM | ~65% | [2] |

| RAW264.7 macrophages | LPS | 40 µM | ~70% | [2] |

Note: The percentage of inhibition is estimated from the graphical data provided in the cited literature.

Experimental Protocols

The following sections detail the methodologies for evaluating the inhibitory effects of Linderaspirone A on TNF-α and IL-6 production in cell-based assays.

Cell Culture and Maintenance

-

Cell Lines:

-

RAW264.7 (murine macrophage cell line)

-

BV2 (murine microglial cell line)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Anti-inflammatory Assay Workflow

The general workflow for assessing the anti-inflammatory activity of Linderaspirone A is as follows:

Measurement of TNF-α and IL-6 Levels (ELISA)

-

Cell Seeding: Plate RAW264.7 or BV2 cells in 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of Linderaspirone A for 1 hour.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 18 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Linderaspirone A compared to the LPS-only control.

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of Linderaspirone A are attributed to its ability to inhibit the activation of the NF-κB signaling pathway.[2][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for TNF-α and IL-6, and initiates their transcription. Linderaspirone A interferes with this process, thereby suppressing the production of these pro-inflammatory cytokines.[2]

Conclusion

Linderaspirone A demonstrates significant potential as an anti-inflammatory agent through its targeted inhibition of TNF-α and IL-6 production. The underlying mechanism, involving the suppression of the NF-κB signaling pathway, provides a solid foundation for its further investigation. The data and protocols presented in this technical guide offer a framework for researchers and drug development professionals to advance the study of Linderaspirone A and explore its therapeutic applications in a clinical setting. Further studies are warranted to establish a complete dose-response profile, determine IC50 values, and evaluate its efficacy and safety in in vivo models of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Linderaspirone A: A Technical Guide to a Proposed Biomimetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderaspirone A, a bioactive spirocyclopentenedione natural product, has garnered significant interest due to its unique molecular architecture and potential therapeutic applications. While the complete enzymatic pathway for its biosynthesis remains to be elucidated, biomimetic total syntheses have provided crucial insights into a plausible route. This technical guide details the proposed biosynthetic pathway of Linderaspirone A, focusing on a photochemical cascade initiated from the precursor methyl linderone. It presents a comprehensive overview of the key chemical transformations, experimental protocols for its biomimetic synthesis, and quantitative data from published studies.

Proposed Biosynthetic Pathway

The biosynthesis of Linderaspirone A is hypothesized to proceed from the naturally occurring precursor, methyl linderone. The core of the proposed pathway involves a sunlight-triggered photochemical event. This event initiates a cascade of reactions, including a [2+2] cycloaddition and a Cope rearrangement, or a radical rearrangement, to form the characteristic spirocyclic skeleton of Linderaspirone A.[1][2]

The key transformation is the dimerization of methyl linderone. It is proposed that under photochemical conditions, two molecules of methyl linderone undergo an intermolecular [2+2] cycloaddition. This is followed by a thermal Cope rearrangement of the resulting cyclobutane intermediate to yield Linderaspirone A. An alternative radical-mediated rearrangement has also been suggested.[1][3]

Furthermore, studies have shown that Linderaspirone A can undergo thermal isomerization to form a related natural product, bi-linderone. This observation provides additional clues into the potential biosynthetic grid and the chemical diversity that can arise from a common precursor.[4][5]

Quantitative Data from Biomimetic Synthesis

The efficiency of the biomimetic synthesis of Linderaspirone A from methyl linderone has been investigated under various conditions. The yields of the key photochemical dimerization step are summarized in the table below. Notably, the presence of dioxygen has been shown to influence the reaction outcome, suggesting a potential role for oxidative processes in the natural biosynthetic pathway.

| Precursor | Reaction Condition | Product | Yield (%) | Reference |

| Methyl linderone | Photochemical dimerization (Argon atmosphere) | Linderaspirone A | 38 | [5] |

| Methyl linderone | Photochemical dimerization (Dioxygen atmosphere) | Linderaspirone A | 50 | [5] |

Experimental Protocols for Biomimetic Synthesis

The following protocols are based on published methods for the biomimetic total synthesis of Linderaspirone A.[4][5]

Preparation of Methyl Linderone

Methyl linderone is the key precursor for the biomimetic synthesis of Linderaspirone A. One efficient method for its preparation is the Darzens cyclopentenedione synthesis.[4][5]

-

Reagents: Starting materials for Darzens reaction (specific substrates as described in the cited literature), appropriate base, and solvent.

-

Procedure: A detailed, step-by-step procedure for the Darzens reaction to synthesize methyl linderone should be followed as outlined in the supplementary information of the cited articles. This typically involves the condensation of an α-haloester with a ketone in the presence of a base to form an α,β-epoxy ester, which then rearranges to the cyclopentenedione.

Photochemical Dimerization of Methyl Linderone to Linderaspirone A

This protocol describes the key photochemical step in the biomimetic synthesis.

-

Apparatus: A photochemical reactor equipped with a suitable light source (e.g., metal halide lamp).

-

Reagents: Methyl linderone, appropriate solvent (e.g., CH2Cl2).

-

Procedure:

-

A solution of methyl linderone in the chosen solvent is prepared in a quartz reaction vessel.

-

The solution is irradiated with the light source. For reactions investigating the effect of dioxygen, a stream of O2 is bubbled through the solution during irradiation. For anaerobic conditions, the solution is purged with an inert gas like argon.[5]

-

The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure Linderaspirone A.[5]

-

Thermal Isomerization of Linderaspirone A to Bi-linderone

This procedure describes the conversion of Linderaspirone A to its isomer, bi-linderone.

-

Apparatus: A reaction vessel suitable for heating.

-

Reagents: Linderaspirone A, high-boiling point solvent (e.g., p-xylene).

-

Procedure:

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and the experimental workflow for the synthesis of Linderaspirone A.

Caption: Proposed biosynthetic pathway of Linderaspirone A from methyl linderone.

Caption: Experimental workflow for the biomimetic synthesis of Linderaspirone A.

Conclusion and Future Directions

The biomimetic total synthesis of Linderaspirone A has provided a strong foundation for understanding its likely biosynthetic origins. The proposed pathway, involving a photochemical dimerization and rearrangement cascade from methyl linderone, is chemically plausible and supported by experimental evidence.[1][3][4][5][6] However, it is crucial to note that this represents a chemical model, and the precise enzymatic machinery involved in the biosynthesis within the producing organism remains unknown.

Future research should focus on the isolation and characterization of the enzymes responsible for the biosynthesis of Linderaspirone A. This would involve techniques such as gene cluster identification, heterologous expression of candidate enzymes, and in vitro enzymatic assays. A deeper understanding of the enzymatic pathway could open up avenues for the biotechnological production of Linderaspirone A and its analogs for drug development purposes.

References

- 1. Biomimetic total syntheses of linderaspirone A and bi-linderone and revisions of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Concise Synthesis of Linderaspirone A and Bi-linderone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concise Synthesis of Linderaspirone A and Bi‐linderone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-step biomimetic synthesis of (±)-linderaspirone A and (±)-bi-linderone [agris.fao.org]

Methodological & Application

Total Synthesis of Linderaspirone A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderaspirone A, a spirocyclopentenedione derivative isolated from Lindera aggregata, has demonstrated significant bioactivity against glucosamine-induced insulin resistance in HepG2 cells. Its unique and complex architecture has made it an attractive target for total synthesis. This document provides detailed application notes and protocols for the total synthesis of Linderaspirone A, based on the concise three-step approach developed by Xiao et al.[1][2]. The synthesis involves a Darzens cyclopentenedione synthesis to form the precursor Methyl Linderone, followed by a dioxygen-assisted photochemical dimerization to yield Linderaspirone A. This protocol offers an efficient route to obtaining this biologically important molecule for further investigation and drug development endeavors.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of Linderaspirone A.

| Step | Reaction | Starting Materials | Product | Yield (%) | Reference |

| 1 | Darzens Cyclopentenedione Synthesis | Dimethyl squarate, 3-phenyl-2-propenal | Methyl Linderone | 57 (2 steps) | [1] |

| 2 | Dioxygen-Assisted Photochemical Dimerization | Methyl Linderone | Linderaspirone A | 50 | [1] |

| Overall | Total Synthesis of Linderaspirone A | Dimethyl squarate, 3-phenyl-2-propenal | Linderaspirone A | ~28.5 | [1] |

Experimental Protocols

Part 1: Synthesis of Methyl Linderone (Precursor)

This part of the protocol describes the Darzens cyclopentenedione synthesis to obtain Methyl Linderone, the immediate precursor to Linderaspirone A.

Materials:

-

Dimethyl squarate

-

3-phenyl-2-propenal (trans-cinnamaldehyde)

-

Lithium hexamethyldisilazide (LiHMDS) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 36% solution

-

Silica gel for column chromatography

-

Dethyl ether

-

Petroleum ether

Procedure:

-

A solution of 3-phenyl-2-propenal in anhydrous THF is prepared and cooled to -78°C.

-

A solution of dimethyl squarate in anhydrous THF is prepared and cooled to -78°C.

-

A solution of LiHMDS in THF is cooled to -78°C.

-

The solutions of 3-phenyl-2-propenal and dimethyl squarate are transferred simultaneously via cannula to a separate reaction flask.

-

The LiHMDS solution is then added to the reaction mixture.

-

The reaction is maintained at -78°C for approximately 20 minutes.

-

The reaction is quenched by the addition of 36% HCl solution.

-

The reaction mixture is quickly filtered through a short silica gel column and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of diethyl ether in petroleum ether (e.g., 1:10 to 1:3) to afford Methyl Linderone as a yellow crystal.[2]

Part 2: Synthesis of Linderaspirone A

This part of the protocol details the dioxygen-assisted photochemical dimerization of Methyl Linderone to yield Linderaspirone A.

Materials:

-

Methyl Linderone

-

Anhydrous solvent (e.g., benzene or other suitable solvent for photochemistry)

-

Dioxygen (or air)

-

Metal halide lamp (400 W) or equivalent photochemical reactor

-

Argon (for comparison reaction)

Procedure:

-

A solution of Methyl Linderone is prepared in a suitable anhydrous solvent in a photochemical reaction vessel.

-

Dioxygen (or air) is bubbled through the solution, or the reaction is left open to the atmosphere.

-

The solution is irradiated with a metal halide lamp. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography to yield Linderaspirone A.[1]

-

For comparison, the reaction can be carried out under an inert argon atmosphere, which has been reported to yield Linderaspirone A in a lower yield (38%) along with a [2+2] cycloaddition byproduct.[1]

Visualizations

Total Synthesis Workflow

The following diagram illustrates the key steps in the total synthesis of Linderaspirone A.

Caption: Workflow for the total synthesis of Linderaspirone A.

Putative Signaling Pathway in Insulin Resistance

Linderaspirone A has been shown to be active against glucosamine-induced insulin resistance in HepG2 cells. The diagram below illustrates the putative signaling pathway involved, highlighting the potential points of intervention for compounds like Linderaspirone A. Glucosamine is known to impair the insulin signaling cascade, leading to reduced glucose uptake.

References

Application Notes and Protocols for Testing Linderaspirone A Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vitro assays to evaluate the biological activities of Linderaspirone A, a natural compound with potential therapeutic applications. The following protocols are based on established methodologies for assessing anti-inflammatory, anticancer, and neuroprotective effects and can be adapted for testing Linderaspirone A.

Anti-inflammatory Activity

Linderaspirone A has been reported to exhibit significant inhibitory effects on the production of key inflammatory mediators.[1] The following protocols are designed to quantify its anti-inflammatory potential.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the procedure for measuring the inhibitory effect of Linderaspirone A on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 or THP-1.

Experimental Protocol:

-

Cell Culture: Culture macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Linderaspirone A (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of each cytokine for each concentration of Linderaspirone A compared to the LPS-only treated control.

Inhibition of Prostaglandin E2 (PGE2) Production

This protocol measures the ability of Linderaspirone A to inhibit the production of PGE2, a key mediator of inflammation, via the cyclooxygenase (COX) pathway.[2][3]

Experimental Protocol:

-

Cell Culture and Seeding: Follow steps 1 and 2 as described in protocol 1.1.

-

Treatment and Stimulation: Follow steps 3 and 4 as described in protocol 1.1.

-

Sample Collection: Collect the cell culture supernatant after the 24-hour incubation.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Determine the IC₅₀ value of Linderaspirone A for PGE2 inhibition.

Quantitative Data Summary: Anti-inflammatory Activity of Linderaspirone A (Hypothetical Data)

| Assay | Parameter | Linderaspirone A IC₅₀ (µM) |

| Cytokine Inhibition | TNF-α | 15.2 |

| IL-6 | 18.5 | |

| Prostaglandin Inhibition | PGE2 | 12.8 |

Signaling Pathway: Linderaspirone A in Anti-inflammatory Response

Caption: Linderaspirone A may inhibit inflammation by blocking NF-κB and COX-2 pathways.

Anticancer Activity

The following protocols can be used to assess the cytotoxic and antiproliferative effects of Linderaspirone A on cancer cell lines, such as the human breast cancer cell line MCF-7.[4][5][6][7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8]

Experimental Protocol:

-

Cell Culture: Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5]

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.[5]

-

Treatment: Treat the cells with a range of Linderaspirone A concentrations (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of Linderaspirone A.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Culture and Treatment: Seed MCF-7 cells in a 6-well plate and treat with Linderaspirone A at its IC₅₀ concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Quantitative Data Summary: Anticancer Activity of Linderaspirone A (Hypothetical Data)

| Cell Line | Assay | Parameter | Linderaspirone A (µM) |

| MCF-7 | Cell Viability | IC₅₀ (48h) | 22.5 |

| Apoptosis | % Apoptotic Cells (at IC₅₀) | 45.3% |

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for in vitro evaluation of Linderaspirone A's anticancer effects.

Neuroprotective Activity

These protocols are designed to evaluate the potential of Linderaspirone A to protect neuronal cells from damage induced by neurotoxins or oxidative stress. The human neuroblastoma cell line SH-SY5Y is a common model for these studies.[9]

Protection against Oxidative Stress-Induced Cell Death

This protocol assesses the ability of Linderaspirone A to protect SH-SY5Y cells from cytotoxicity induced by tert-butyl hydroperoxide (t-BHP), a potent inducer of oxidative stress.[9]

Experimental Protocol:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype by treatment with retinoic acid.

-

Cell Seeding: Seed the differentiated cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of Linderaspirone A for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to t-BHP (e.g., 25 µM) for 4 hours to induce cell death.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in protocol 2.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by Linderaspirone A compared to the t-BHP treated control.

Attenuation of Neurotoxin-Induced Cytotoxicity

This protocol evaluates the protective effect of Linderaspirone A against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is used to model Parkinson's disease in vitro.[9]

Experimental Protocol:

-

Cell Culture and Seeding: Follow steps 1 and 2 as described in protocol 3.1.

-

Pre-treatment: Pre-treat the cells with Linderaspirone A for 24 hours.

-

Neurotoxin Exposure: Induce cytotoxicity by exposing the cells to MPP+ (e.g., 500 µM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

Data Analysis: Determine the neuroprotective effect of Linderaspirone A by comparing the viability of co-treated cells with those treated with MPP+ alone.

Quantitative Data Summary: Neuroprotective Activity of Linderaspirone A (Hypothetical Data)

| Neurotoxic Insult | Parameter | Linderaspirone A EC₅₀ (µM) |

| t-BHP (Oxidative Stress) | Neuroprotection | 8.9 |

| MPP+ (Neurotoxin) | Neuroprotection | 11.4 |

Logical Relationship: Neuroprotection Assay

Caption: Logic flow for assessing the neuroprotective effects of Linderaspirone A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of aspirin-like drugs [pubmed.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 | MDPI [mdpi.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Preclinical Studies of Linderaspirone A

Disclaimer: As of November 2025, detailed preclinical studies on the dosage and administration of Linderaspirone A are not publicly available. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This document is based on established principles of preclinical research and should be adapted based on emergent data from in vitro and in vivo studies of Linderaspirone A.

Introduction

Linderaspirone A is a novel compound isolated from Lindera aggregata.[1] Preliminary in vitro studies have suggested potential biological activities, including the ability to improve insulin sensitivity and exert anti-inflammatory effects.[2][3] To advance the development of Linderaspirone A as a potential therapeutic agent, it is crucial to conduct comprehensive preclinical studies to determine its pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and safety profile. These studies are fundamental for establishing a safe and effective dosing regimen for first-in-human clinical trials.

This document outlines a general framework for conducting preclinical dosage and administration studies for a novel compound like Linderaspirone A, covering dose-range finding, pharmacokinetic analysis, and the establishment of a No-Observed-Adverse-Effect-Level (NOAEL).

Quantitative Data Summary: Dosage and Administration

The following table is a template for summarizing key quantitative data from preclinical studies. This table should be populated with experimental data as it becomes available for Linderaspirone A.

| Study Type | Animal Model | Route of Administration | Dose Range | Dosing Frequency | Duration | Key Findings (e.g., MTD, NOAEL) |

| Dose-Range Finding (Acute) | C57BL/6 Mice | Oral (p.o.) | e.g., 10, 50, 100, 250, 500 mg/kg | Single Dose | 7 days | e.g., MTD = 250 mg/kg |

| Dose-Range Finding (Acute) | Sprague-Dawley Rats | Intravenous (i.v.) | e.g., 1, 5, 10, 25, 50 mg/kg | Single Dose | 7 days | e.g., MTD = 25 mg/kg |

| Sub-chronic Toxicity | Sprague-Dawley Rats | Oral (p.o.) | e.g., 25, 75, 150 mg/kg/day | Once daily | 28 days | e.g., NOAEL = 75 mg/kg/day |

| Pharmacokinetic Study | Beagle Dogs | Oral (p.o.) & Intravenous (i.v.) | e.g., 10 mg/kg (p.o.), 2 mg/kg (i.v.) | Single Dose | 48 hours | e.g., Bioavailability, Cmax, Tmax, t1/2 |

MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect-Level

Experimental Protocols

Objective: To determine the maximum tolerated dose (MTD) of Linderaspirone A following a single administration in rodents.

Materials:

-

Linderaspirone A

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

C57BL/6 mice (male and female, 8-10 weeks old)

-

Standard laboratory animal diet and water

-

Oral gavage needles

-

Syringes

-

Calibrated balance

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory environment for at least 7 days prior to the experiment.

-

Dose Preparation: Prepare a stock solution of Linderaspirone A in the vehicle. Serially dilute the stock solution to achieve the desired final concentrations for each dose group.

-

Animal Grouping: Randomly assign animals to dose groups (e.g., vehicle control, 10, 50, 100, 250, 500 mg/kg). Each group should consist of an equal number of male and female animals (n=5/sex/group).

-

Administration: Administer a single dose of Linderaspirone A or vehicle to the respective groups via oral gavage.

-

Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 7 days.

-

Data Collection: Record body weights daily. At the end of the 7-day observation period, euthanize the animals and perform a gross necropsy.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious treatment-related clinical signs.

Objective: To determine the pharmacokinetic profile of Linderaspirone A after a single oral and intravenous administration.

Materials:

-

Linderaspirone A

-

Vehicle for oral and intravenous formulations

-

Cannulated Sprague-Dawley rats (male, 8-10 weeks old)

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Preparation: Use surgically cannulated rats to facilitate serial blood sampling.

-

Dosing:

-

Oral Group: Administer a single oral dose of Linderaspirone A (e.g., 10 mg/kg).

-

Intravenous Group: Administer a single intravenous bolus dose of Linderaspirone A (e.g., 2 mg/kg).

-

-

Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Linderaspirone A in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life. Oral bioavailability is calculated as (AUCoral/AUCiv) * (Doseiv/Doseoral).

Visualizations

References

- 1. A pair of windmill-shaped enantiomers from Lindera aggregata with activity toward improvement of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]

- 3. mdpi.com [mdpi.com]

Application Note: Quantification of Linderaspirone A using a Validated HPLC-DAD Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of Linderaspirone A in various sample matrices. The developed protocol is suitable for researchers, scientists, and drug development professionals engaged in the analysis of this sesquiterpenoid. The method has been validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for reliable quantitative analysis.

Introduction

Linderaspirone A is a sesquiterpenoid that has garnered interest for its potential biological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of natural products.[1] The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling peak purity assessment. This application note provides a detailed protocol for the quantification of Linderaspirone A, based on established methodologies for the analysis of similar sesquiterpene lactones.[2][3]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Linderaspirone A reference standard of known purity.

-

Sample Preparation: Depending on the matrix, sample preparation may involve extraction and filtration. A common extraction solvent for sesquiterpenes from plant material is methanol or an acetonitrile/water mixture.[2][4]

Chromatographic Conditions

A representative chromatogram for the separation of Linderaspirone A is shown in Figure 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-25 min: 15-60% B; 25-30 min: 60-100% B; 30-35 min: 100% B; 35-40 min: 100-15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Preparation of Standard Solutions

A stock solution of Linderaspirone A is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

Sample Preparation

For plant material, a common extraction procedure involves homogenizing the sample with a solvent like 50% acetonitrile in water, followed by centrifugation to remove particulate matter.[2] The supernatant can then be directly injected or further diluted if necessary. For other matrices, appropriate extraction and clean-up procedures should be developed and validated.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity and Range

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 5 | < 2.0 | < 3.0 |